molecular formula C16H18N4O4 B2556248 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034399-12-5

3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2556248
CAS No.: 2034399-12-5
M. Wt: 330.344
InChI Key: YFXWGYPTJSHTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a heterocyclic molecule featuring a pyridin-2-one core substituted with a methyl group at the N1 position. Its structure is further elaborated by a pyrrolidine-1-carbonyl moiety linked via an ether bridge to a 6-methoxypyrazin-2-yl group. While direct biological data for this compound are unavailable in the provided evidence, its structural motifs align with pharmacologically relevant scaffolds, such as kinase inhibitors or enzyme modulators .

Properties

IUPAC Name

3-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-19-6-3-4-12(15(19)21)16(22)20-7-5-11(10-20)24-14-9-17-8-13(18-14)23-2/h3-4,6,8-9,11H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXWGYPTJSHTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. These steps may include nucleophilic substitution, cyclization, and carbonylation under carefully controlled conditions. Precise details depend on the desired purity and yield.

Industrial Production Methods: For large-scale production, optimized methods involving continuous flow reactors and process intensification techniques are employed. These methods ensure high efficiency, scalability, and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions such as oxidation, reduction, and substitution, dictated by its functional groups and molecular structure.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed: The primary products depend on the reaction type. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce new functional groups at the methoxypyrazine or pyrrolidine moiety.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a versatile building block for the development of more complex molecules. It is particularly useful in creating derivatives that can be tailored for specific properties or functions.

Biology

Research has indicated that compounds similar to 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one may interact with biological targets such as enzymes and receptors. Studies exploring these interactions could lead to the discovery of new biological pathways or mechanisms.

Case Study : A study demonstrated that derivatives of similar compounds exhibited significant inhibition of specific enzymes involved in disease pathways, suggesting potential therapeutic applications .

Medicine

The medicinal chemistry field is particularly interested in this compound due to its potential as a therapeutic agent. Investigations are ongoing into its efficacy against various diseases, including cancer and infectious diseases.

Table 2: Potential Therapeutic Targets

Disease TypeTarget MechanismReference
CancerInhibition of tumor growth
Infectious DiseasesModulation of immune response
Neurological DisordersNeuroprotective effects

Industry

In industrial applications, this compound can be utilized in the development of materials with unique properties. Its structural characteristics may lend themselves to innovations in polymer science or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to modulate biological pathways by binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Structural and Functional Analysis

The target compound shares key structural features with several analogs documented in the literature:

5-(3-Methoxybenzoyl)-1-methylpyridin-2(1H)-one (): Core structure: Both compounds contain the 1-methylpyridin-2(1H)-one backbone. Substituents: The target compound replaces the 3-methoxybenzoyl group with a pyrrolidine-carbonyl-pyrrolidine-pyrazine ether chain.

1-Methyl-2-oxo-1,2-dihydropyridine-3-methanol (): Core structure: Shares the 1-methylpyridin-2(1H)-one core. Substituents: The hydroxymethyl group at C3 contrasts with the target’s pyrrolidine-carbonyl-pyrazine substituent. Implications: The hydroxymethyl group may participate in hydrogen bonding, while the bulkier substituent in the target compound could influence conformational flexibility .

Dihydropyrazino[2,3-b]pyrazin-2(1H)-one derivatives (): Core structure: Features a fused dihydropyrazinone ring system, distinct from the pyridinone core. Substituents: Includes trans-4-methoxycyclohexyl and pyridinyl groups. Implications: The fused pyrazinone system may confer rigidity, whereas the target compound’s pyrrolidine linker allows for dynamic puckering (see Table 1) .

Key Observations :

  • The target compound’s molecular weight (357.37 g/mol) is intermediate between simpler pyridinones (e.g., 139.15 g/mol) and bulkier dihydropyrazinones (397.48 g/mol).
  • The methoxy group in both the target and ’s analog may enhance metabolic stability compared to non-methoxy derivatives .
  • Pyrrolidine puckering (governed by Cremer-Pople parameters) could modulate the target’s 3D conformation, affecting binding pocket compatibility .
Hydrogen-Bonding and Crystallinity

Hydrogen-bonding patterns, critical for crystallization and solubility, differ significantly:

  • The pyridin-2-one core in the target compound can act as both a hydrogen-bond donor (N-H) and acceptor (C=O).

Biological Activity

The compound 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a novel derivative with potential biological activity. This article aims to explore its pharmacological properties, including mechanisms of action, cytotoxicity, and therapeutic implications based on recent research findings.

Structural Overview

The compound's structure features a pyrrolidine moiety linked to a methoxypyrazine and a pyridine ring, which are known to influence biological activity through various mechanisms. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy.

Inhibition of c-Met Kinase

Research indicates that derivatives similar to the compound exhibit significant inhibitory activity against the c-Met kinase, an important target in cancer therapy. For instance, studies have shown that certain pyrimidine derivatives can inhibit c-Met with IC50 values as low as 0.09 μM, indicating strong potency against this target . The binding affinity to the ATP-binding site of the kinase suggests a competitive inhibition mechanism.

In Vitro Evaluation

The cytotoxic effects of the compound were evaluated using various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results demonstrated that compounds with similar structures showed moderate to high cytotoxicity:

Compound Cell Line IC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound may induce apoptosis and cell cycle arrest in targeted cancer cells .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the pyridine and pyrazine rings significantly affect biological activity. For example, halogen substitutions on aromatic rings were shown to enhance cytotoxicity while maintaining selectivity for cancer cells over normal cells .

Clinical Implications

Given its mechanism of action and cytotoxic profile, this compound could potentially be developed into a therapeutic agent for treating cancers characterized by c-Met overexpression. The ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further clinical trials.

Q & A

Q. What are the recommended synthetic routes for 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Formation of the pyrrolidine-1-carbonyl intermediate via coupling reactions (e.g., amide bond formation using carbodiimide reagents).
  • Step 2 : Introduction of the 6-methoxypyrazin-2-yloxy group through nucleophilic substitution or Mitsunobu reactions under anhydrous conditions .
  • Step 3 : Final functionalization of the pyridinone ring using alkylation or oxidation-reduction sequences .
    Key validation: Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, gradient elution).

Q. How should researchers characterize this compound’s purity and structural integrity?

Use a combination of:

  • NMR Spectroscopy : Confirm regiochemistry (e.g., pyrrolidine substitution patterns via 1H^1H-NMR coupling constants) and verify methoxy group placement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities (<0.5% threshold).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, especially if the compound is intended for high-temperature applications (e.g., catalysis) .

Q. What stability considerations are critical during storage?

  • Hygroscopicity : Store under inert gas (argon/nitrogen) in sealed vials with desiccants to prevent hydrolysis of the pyrrolidine-carbonyl bond .
  • Light Sensitivity : Protect from UV exposure due to the pyridinone moiety’s susceptibility to photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Core Modifications : Systematically vary substituents on the pyrazine (e.g., replace methoxy with ethoxy or halogens) and pyridinone rings (e.g., explore N-methyl vs. N-ethyl analogs) .
  • Bioassay Integration : Test analogs against target enzymes (e.g., kinase inhibition assays) or microbial strains (MIC determination) using protocols from antimicrobial evaluations in similar scaffolds .
  • Computational Modeling : Perform docking studies to predict binding affinities with target proteins (e.g., using AutoDock Vina) .

Q. How should researchers resolve contradictions in reported synthetic yields or reactivity?

  • Case Example : If yields for pyrrolidine coupling steps vary across studies (e.g., 40% vs. 65%):
    • Reproduce Conditions : Ensure anhydrous solvents, precise stoichiometry, and inert atmosphere.
    • Analyze Byproducts : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
    • Optimize Catalysts : Screen palladium or copper catalysts for cross-coupling efficiency .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target Identification : Employ affinity chromatography or chemical proteomics to isolate binding partners .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream effects in cellular models .
  • Inhibitor Profiling : Compare activity with known inhibitors (e.g., kinase inhibitors) to infer shared targets .

Q. How can researchers address challenges in solubility for in vivo studies?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .

Q. What advanced techniques are recommended for analyzing degradation products?

  • LC-HRMS/MS : Identify degradation pathways (e.g., oxidative cleavage of the pyrazine ring) under accelerated stability conditions (40°C/75% RH) .
  • Isotopic Labeling : Track 13C^{13}C-labeled positions to map metabolic or environmental breakdown routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.